Anle145c belongs to a class of compounds known as pyridazinylpyrazolones. It was developed through systematic screening of small molecules that can modulate the aggregation behavior of hIAPP. The compound's classification as an amyloid aggregation inhibitor positions it as a potential therapeutic agent in managing T2DM, particularly by mitigating the cytotoxic effects associated with hIAPP aggregation .
The synthesis of anle145c involves several key steps that ensure high purity and structural integrity. The compound is typically synthesized using microwave-assisted peptide synthesis techniques, which allow for rapid assembly of the desired molecular structure. The purity is confirmed through analytical high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring that the final product meets the required specifications for biological testing .
The synthesis process includes:
Anle145c has a complex molecular structure characterized by its pyridazinylpyrazolone core. The detailed structural data reveal functional groups that enhance its interaction with hIAPP, facilitating its role as an aggregation inhibitor. The molecular formula and weight are critical in understanding its behavior in biological systems.
The three-dimensional conformation of anle145c allows it to effectively bind to hIAPP oligomers, stabilizing them against further aggregation into toxic fibrils .
Anle145c primarily engages in non-covalent interactions with hIAPP, influencing its aggregation kinetics. The compound acts as a thermodynamic sink, stabilizing non-toxic oligomeric forms of hIAPP while preventing the formation of harmful fibrils. This mechanism is crucial in reducing cytotoxicity associated with hIAPP aggregates.
The key reactions include:
The mechanism by which anle145c exerts its effects involves several biochemical interactions:
Anle145c exhibits several notable physical and chemical properties that contribute to its functionality:
Characterization techniques such as circular dichroism (CD) spectroscopy have demonstrated that anle145c maintains the random coil structure of hIAPP at low concentrations, preventing the conformational changes that lead to β-sheet formation associated with amyloid toxicity .
Anle145c holds promise as a therapeutic agent for managing type 2 diabetes mellitus by targeting the aggregation pathways of hIAPP. Its ability to inhibit amyloid formation opens avenues for research into other neurodegenerative diseases where protein aggregation plays a critical role.
Potential applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4